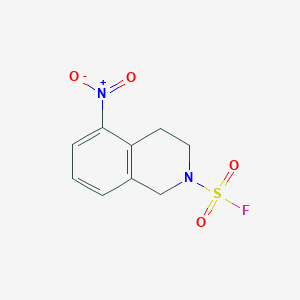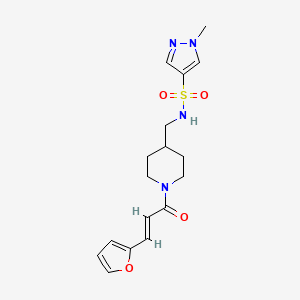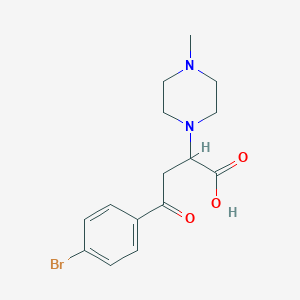![molecular formula C21H17N5OS B2887557 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide CAS No. 905668-04-4](/img/structure/B2887557.png)
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows to obtain the target products in one synthetic stage with high yields .Molecular Structure Analysis
The molecular structure of “this compound” is complex, featuring an imidazole ring, a pyridazine ring, and a phenyl ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures similar to 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds are investigated for their potential in cancer therapy by inhibiting GLS, which is crucial for the metabolic processes of cancer cells. Some analogs demonstrate similar potency to BPTES with improved solubility, highlighting their therapeutic potential in attenuating the growth of cancer cells both in vitro and in vivo models, such as P493 human lymphoma B cells and mouse xenograft models (Shukla et al., 2012).
Antimicrobial Activity
Novel heterocyclic compounds bearing a sulfonamido moiety, related to the chemical structure , have shown significant antimicrobial properties. These compounds are synthesized with the aim of serving as antimicrobial agents, demonstrating their potential in treating bacterial and fungal infections. The incorporation of the sulfamoyl group into these compounds has led to promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Mycobacterium tuberculosis Inhibition
A novel class of compounds, including 3-amino-imidazo[1,2-a]pyridines, have been identified as the first drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase. This discovery offers a new avenue for tuberculosis treatment, with some compounds showing significant potency. These inhibitors represent a promising step forward in developing new therapeutics for tuberculosis (Odell et al., 2009).
Antiulcer Agents
Substituted imidazo[1,2-a]pyridines, related structurally to this compound, have been investigated for their potential as antiulcer agents. These compounds exhibit both gastric antisecretory and cytoprotective properties, offering a novel approach to ulcer treatment. The mechanism of action may involve the inhibition of the H+/K+-ATPase enzyme, providing an alternative to traditional histamine (H2) receptor antagonists and prostaglandin analogues (Kaminski et al., 1985).
Mechanism of Action
Target of Action
It is known that compounds containingpyridazinone and imidazole moieties have been associated with the inhibition of calcium ion influx , which plays a crucial role in various cellular processes, including the activation of platelet aggregation .
Mode of Action
Compounds containing theimidazole moiety are known to exhibit a broad range of chemical and biological properties . They have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that compounds containing thepyridazinone and imidazole moieties can inhibit calcium ion influx , which is required for the activation of platelet aggregation . This suggests that the compound may affect pathways related to calcium signaling and platelet activation.
Pharmacokinetics
The presence of theimidazole moiety, which is known to be highly soluble in water and other polar solvents , suggests that the compound may have good bioavailability.
Result of Action
Given the potential inhibition of calcium ion influx , the compound may have effects on cellular processes that depend on calcium signaling, such as muscle contraction, neurotransmitter release, and cell growth.
properties
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c27-20(23-17-4-2-1-3-5-17)14-28-21-11-10-19(24-25-21)16-6-8-18(9-7-16)26-13-12-22-15-26/h1-13,15H,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGSWNZCSFETGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Benzyloxy)ethyl]hydrazine hydrochloride](/img/structure/B2887476.png)


![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)
![N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2887485.png)
![5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2887486.png)
![1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2887487.png)

![5,6-Dimethyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2887492.png)

